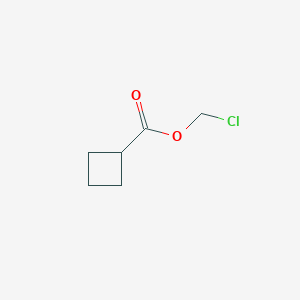

Chloromethyl cyclobutanecarboxylate

描述

Chloromethyl cyclobutanecarboxylate (chemical formula: C₇H₉ClO₂) is a cyclobutane-derived ester featuring a chloromethyl (-CH₂Cl) group attached to the cyclobutane ring. The cyclobutane ring’s strain and the chloromethyl group’s reactivity make it a versatile building block for nucleophilic substitution reactions and ring-opening polymerizations.

属性

IUPAC Name |

chloromethyl cyclobutanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-9-6(8)5-2-1-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJJKIXNSMVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Chloromethyl cyclobutanecarboxylate can be synthesized through the chloromethylation of cyclobutanecarboxylic acid. One common method involves the reaction of cyclobutanecarboxylic acid with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs at low temperatures (5-10°C) to ensure high yields .

Industrial Production Methods: In industrial settings, the production of chloromethyl cyclobutanecarboxylate often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process .

化学反应分析

Types of Reactions: Chloromethyl cyclobutanecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amines, ethers, and thioethers.

Oxidation Reactions: The compound can be oxidized to form cyclobutanecarboxylic acid derivatives.

Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions yield a variety of derivatives depending on the nucleophile used.

- Oxidation reactions produce cyclobutanecarboxylic acid derivatives.

- Reduction reactions result in cyclobutylmethanol derivatives .

科学研究应用

Chloromethyl cyclobutanecarboxylate has several applications in scientific research:

作用机制

The mechanism of action of chloromethyl cyclobutanecarboxylate involves its reactivity due to the presence of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclobutanecarboxylate moiety provides structural rigidity and can participate in ring-opening reactions under certain conditions .

相似化合物的比较

Structural Analogs: Substituent Position and Reactivity

Chloromethyl cyclobutanecarboxylate differs from its analogs primarily in the position and nature of substituents. Key comparisons include:

Methyl 3-Chlorocyclobutanecarboxylate

- Molecular Formula : C₆H₉ClO₂

- Molecular Weight : 148.586 g/mol

- Substituent : Chlorine at the 3-position of the cyclobutane ring.

- Reactivity : The chlorine atom on the ring facilitates electrophilic aromatic substitution but is less reactive toward nucleophilic agents compared to the chloromethyl group in Chloromethyl cyclobutanecarboxylate.

- Applications : Used in medicinal chemistry for strain-release functionalization .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.65 g/mol

- Substituent: Methylamino group at the 1-position.

- Synthesis : Synthesized via ethyl acetate/toluenesulfonate-mediated reactions (80% yield) .

Chloromethyl Chlorosulfate

- Molecular Formula : CH₂ClO₃S

- Molecular Weight : 148.58 g/mol

- Substituent : Chlorosulfate group (-OSO₂Cl).

- Reactivity : Highly reactive in sulfonation and esterification; however, its chlorosulfate group poses greater toxicity risks compared to carboxylates.

- Safety : Classified as hazardous under strict industrial handling protocols .

Data Table: Comparative Properties

Industrial and Pharmaceutical Relevance

- Drug Development : Cyclobutane rings are increasingly used in protease inhibitors and kinase modulators. Chloromethyl groups enhance binding via covalent interactions .

- Polymer Chemistry : The strain in cyclobutane rings aids in creating high-performance polymers, though chloromethyl variants require stabilization to prevent decomposition .

生物活性

Chloromethyl cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

Chloromethyl cyclobutanecarboxylate is characterized by a cyclobutane ring with a chloromethyl group and a carboxylate functional group. Its molecular structure allows for diverse chemical reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.

Synthesis Overview:

- The synthesis typically involves the reaction of cyclobutanecarboxylic acid derivatives with chloromethylating agents.

- Key reaction conditions include temperature control and choice of solvents to optimize yields.

The biological activity of chloromethyl cyclobutanecarboxylate primarily stems from its ability to interact with various biological targets. The chloromethyl group enhances its electrophilicity, allowing it to participate in nucleophilic attacks by biological molecules such as enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, potentially altering signaling pathways.

Biological Activity

Research indicates that chloromethyl cyclobutanecarboxylate exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.

- Antitumor Properties: Some analogs have shown promise in inhibiting cancer cell proliferation.

- Neuroactive Effects: Its structural similarity to neurotransmitters suggests potential roles in modulating neurological functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of chloromethyl cyclobutanecarboxylate and related compounds. Below are some notable findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。